7-Bromoquinolin-2-amine
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Overview
Description
7-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol . This compound is also known by other names such as 2-Quinolinamine, 7-bromo-, 2-AMINO-7-BROMOQUINOLINE, and CHEMBL1821799 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
. The Canonical SMILES structure is C1=CC(=CC2=C1C=CC(=N2)N)Br
. These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 221.97926 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound has a Heavy Atom Count of 12 .
Scientific Research Applications
Regiochemistry in Nucleophilic Substitution Reactions : Choi and Chi (2004) studied the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, which is not derived directly from 7-bromo-2-methylquinoline-5,8-dione. They explored the mechanism of nucleophilic amination of bromoquinoline diones, which is relevant for understanding the chemical behavior of 7-Bromoquinolin-2-amine (Choi & Chi, 2004).
Synthesis of Anti-Plasmodial Drugs : Hostyn et al. (2005) described the synthesis of 7H-Indolo[2,3-c]quinoline via a palladium-catalyzed reaction starting from 3-bromoquinoline, suggesting applications in the development of new antiplasmodial drugs (Hostyn et al., 2005).
Formation of C–C and C–S Bonds : Strada et al. (2019) exploited the behavior of 7-bromo-2-naphthol in organic synthesis for the preparation of benzyl sulfides and polycyclic amines, which might be linked to this compound’s synthetic applications (Strada et al., 2019).
Synthesis of Isoquinolinones : Sanna and Savelli (1984) explored the reaction of primary amines with certain compounds to form isoquinolinones, highlighting the potential of bromoquinolines in synthesizing compounds with depressant and anti-inflammatory activity (Sanna & Savelli, 1984).
Synthesis of Bromoisoquinolines : Armengol, Helliwell, and Joule (2000) discussed the production of bromo-7-methoxyisoquinoline, an important step in the synthesis of complex organic compounds, potentially involving this compound (Armengol et al., 2000).
Amination of Bromoquinoline Derivatives : Pomorski et al. (2010) investigated the reactions of 3-bromoquinoline derivatives with potassium amide, which relates to the reactivity of compounds like this compound (Pomorski et al., 2010).
Microwave-Assisted Amination : Wang, Magnin, and Hamann (2003) demonstrated rapid preparation of aminoquinolines from aryl bromides using microwave-assisted Pd-catalyzed amination, highlighting a technique that could be applicable to this compound (Wang et al., 2003).
Synthesis of Indoloquinoline Alkaloids : Zlatoidský and Gabos (2009) described the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline, a process that might involve or relate to the reactivity of this compound (Zlatoidský & Gabos, 2009).
Future Directions
While specific future directions for 7-Bromoquinolin-2-amine are not mentioned in the literature, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7-bromoquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJHDQCHZUELB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670458 |
Source
|
Record name | 7-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-53-2 |
Source
|
Record name | 7-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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